![molecular formula C25H20N2O4S B2457269 2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide CAS No. 476368-53-3](/img/structure/B2457269.png)
2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide
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Description
2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C25H20N2O4S and its molecular weight is 444.51. The purity is usually 95%.
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Scientific Research Applications
Disposition and Metabolism of Novel Compounds
Studies on novel compounds, such as SB-649868, an orexin receptor antagonist, can provide insight into the metabolism, disposition, and potential therapeutic applications of complex molecules. These studies often focus on the pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding the behavior of new drugs in the body (Renzulli et al., 2011).
Environmental Contaminants and Human Exposure
Research on environmental contaminants such as polybrominated diphenyl ethers (PBDEs) in human milk and their potential health effects illustrates another area of scientific interest. Such studies assess human exposure to environmental pollutants, providing data necessary for regulatory actions and risk assessment (Schecter et al., 2003).
Pharmacological Effects of Synthetic Cannabinoids
The influence of chemical structure on the pharmacological effects of compounds, such as synthetic cannabinoids, highlights the importance of functional groups in determining biological activity. These studies may inform the development of new therapeutics and contribute to understanding the mechanisms underlying their effects and side effects (Kakehashi et al., 2019).
properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S/c1-14-21(11-15-6-9-19-20(10-15)31-13-30-19)32-25(22(14)23(26)28)27-24(29)18-8-7-16-4-2-3-5-17(16)12-18/h2-10,12H,11,13H2,1H3,(H2,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOVZUDFQBBMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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